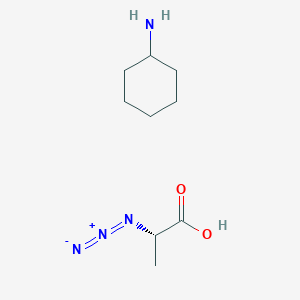

(S)-2-Azido-propionic acid cyclohexylammonium salt

説明

(S)-2-Azido-propionic acid cyclohexylammonium salt is a chemical compound that belongs to the class of azido acids It is characterized by the presence of an azido group (-N₃) attached to the second carbon of a propionic acid moiety, with the (S)-configuration indicating its stereochemistry

科学的研究の応用

(S)-2-Azido-propionic acid cyclohexylammonium salt has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various azido compounds and triazoles, which are important in click chemistry.

Biology: Utilized in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking purposes.

Industry: Employed in the production of specialty chemicals and materials with azido functionalities.

Safety and Hazards

“(S)-2-Azido-propionic acid cyclohexylammonium salt” may cause skin irritation, drowsiness or dizziness, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-azido-propionic acid cyclohexylammonium salt typically involves the following steps:

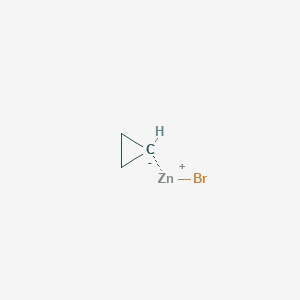

Starting Material: The synthesis begins with (S)-2-bromo-propionic acid.

Azidation Reaction: The bromo group is substituted with an azido group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution.

Salt Formation: The resulting (S)-2-azido-propionic acid is then neutralized with cyclohexylamine to form the cyclohexylammonium salt.

Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions: (S)-2-Azido-propionic acid cyclohexylammonium salt can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.

Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).

Major Products:

Reduction: (S)-2-Amino-propionic acid cyclohexylammonium salt.

Substitution: Corresponding substituted products depending on the nucleophile used.

Cycloaddition: Triazole derivatives.

作用機序

The mechanism of action of (S)-2-azido-propionic acid cyclohexylammonium salt primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, such as reduction, substitution, and cycloaddition, leading to the formation of different products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.

類似化合物との比較

(S)-2-Azido-isovaleric acid cyclohexylammonium salt: Similar structure but with an additional methyl group on the propionic acid moiety.

(S)-2-Azido-3-methylbutanoic acid cyclohexylammonium salt: Another azido acid with a branched alkyl chain.

Uniqueness: (S)-2-Azido-propionic acid cyclohexylammonium salt is unique due to its specific stereochemistry and the presence of the azido group, which imparts distinct reactivity. Its applications in click chemistry and bioconjugation make it a valuable compound in research and industrial settings.

特性

IUPAC Name |

(2S)-2-azidopropanoic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C3H5N3O2/c7-6-4-2-1-3-5-6;1-2(3(7)8)5-6-4/h6H,1-5,7H2;2H,1H3,(H,7,8)/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKQKHCXMKZFEF-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735012 | |

| Record name | (2S)-2-Azidopropanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217462-58-2 | |

| Record name | (2S)-2-Azidopropanoic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217462-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)

![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B1148544.png)